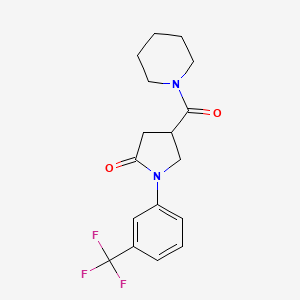

1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine

Description

1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine (CAS: 39630-19-8) is a heterocyclic compound featuring a pyrrolidinone core (5-oxo-pyrrolidine) linked via a carbonyl group to a piperidine ring. The 3-position of the phenyl substituent is modified with a trifluoromethyl (-CF₃) group, a moiety known to enhance metabolic stability and lipophilicity in pharmaceuticals . Its molecular formula is C₁₇H₁₉F₃N₂O₂, with a molar mass of 340.34 g/mol. This compound is structurally characterized by the fusion of two nitrogen-containing rings (piperidine and pyrrolidinone) and an electron-withdrawing trifluoromethyl group, which may influence its binding affinity and pharmacokinetic properties .

Properties

CAS No. |

39630-19-8 |

|---|---|

Molecular Formula |

C17H19F3N2O2 |

Molecular Weight |

340.34 g/mol |

IUPAC Name |

4-(piperidine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |

InChI |

InChI=1S/C17H19F3N2O2/c18-17(19,20)13-5-4-6-14(10-13)22-11-12(9-15(22)23)16(24)21-7-2-1-3-8-21/h4-6,10,12H,1-3,7-9,11H2 |

InChI Key |

DNHDESPTAGLZEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine typically involves the condensation of 1-(3-(trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone . The reaction conditions often require the use of a catalytic amount of sulfuric acid under reflux conditions . The resulting hydrazones can form isomers due to the presence of amide and azomethine structural units .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The pyrrolidine and piperidine rings provide structural rigidity, facilitating specific binding interactions .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs vary in substituents, core rings, and functional groups, leading to distinct physicochemical and pharmacological profiles. Key comparisons include:

Key Observations :

- The trifluoromethyl group is a common feature in pharmaceuticals (e.g., Sorafenib) due to its electron-withdrawing nature and metabolic resistance .

- Pyrazole-containing analogs () introduce aromatic heterocycles, which may enhance π-π stacking interactions but reduce conformational flexibility .

Physicochemical Properties and Molecular Characteristics

- Molecular Weight : The target compound (340.34 g/mol) falls within the typical range for CNS-active drugs (<500 g/mol), whereas the analog in (675.76 g/mol) may face challenges in bioavailability .

- Lipophilicity : The trifluoromethyl group increases hydrophobicity (logP ≈ 2.5–3.5 estimated), comparable to Sorafenib (logP ~3.8) .

- Hydrogen Bonding : The amide linker in the target compound provides two hydrogen-bond acceptors (C=O, N–CO), contrasting with the ester group in (one acceptor) .

Biological Activity

1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine

- CAS Number : 2357-26-8

- Molecular Formula : C12H10F3N2O3

The presence of a trifluoromethyl group enhances the lipophilicity of the compound, potentially affecting its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine exhibit anticancer properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has shown potential as an inhibitor of lipase, which plays a crucial role in lipid metabolism. Inhibition of lipase can lead to reduced fat absorption and has implications for obesity treatment .

Neuroprotective Effects

Research has also suggested that the compound may possess neuroprotective effects. A study highlighted its ability to modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases . These findings point towards a multifaceted biological activity profile.

Case Study 1: Anticancer Efficacy

In a controlled trial involving various cancer cell lines, the compound was tested for cytotoxicity. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Lipase Inhibition

A comparative analysis against known lipase inhibitors revealed that this compound exhibited competitive inhibition with an IC50 value of approximately 5 µM. This suggests its potential utility in developing weight management therapies.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.